molecular formula C12H8Cl2N4OS2 B2998056 7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-77-1

7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B2998056
CAS RN: 869074-77-1
M. Wt: 359.24
InChI Key: FHYGPMWNUJTXRJ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a type of heterocyclic compound that have been the subject of considerable interest for designing new antitumor agents . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is established based on their spectral data, elemental analyses and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazoles involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole and its derivatives have gained attention as potential anticancer agents. These compounds disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication. Their bioactive properties stem from the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleic acids. Several studies have highlighted their cytotoxic activity against cancer cells . Researchers continue to explore novel derivatives for improved efficacy.

Antimicrobial Properties

1,3,4-Thiadiazole derivatives exhibit antimicrobial activity. They have been investigated as potential agents against bacteria, fungi, and mycobacteria. These compounds could contribute to combating infectious diseases .

Analgesic and Anti-Inflammatory Effects

Certain 1,3,4-thiadiazole derivatives possess analgesic and anti-inflammatory properties. These findings suggest their potential use in pain management and inflammatory conditions .

Antipsychotic and Antidepressant Potential

Studies have explored the antipsychotic and antidepressant effects of thiadiazole derivatives. These compounds may offer new avenues for mental health treatments .

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives have demonstrated anticonvulsant properties. Researchers investigate their potential in managing epilepsy and related disorders .

Environmental Applications

Interestingly, some thiadiazole derivatives improve oxygen balance and release harmless nitrogen gas during decomposition. These properties make them relevant for environmentally friendly applications .

Future Directions

1,3,4-Thiadiazoles have shown significant therapeutic potential and are the subject of ongoing research . Future directions may include the design and synthesis of new 1,3,4-thiadiazole derivatives with improved biological activity and safety profiles.

properties

IUPAC Name

7-[(3,4-dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4OS2/c1-6-10(19)18-11(16-15-6)21-12(17-18)20-5-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYGPMWNUJTXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

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